3-Fluoro-2-methyl-6-vinylpyridine
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Overview
Description
3-Fluoro-2-methyl-6-vinylpyridine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of a strong electron-withdrawing fluorine atom in the aromatic ring. This compound is of interest in various fields, including medicinal chemistry, agrochemistry, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-methyl-6-vinylpyridine can be achieved through several methods. One common approach involves the fluorination of pyridine derivatives. For instance, 3-Bromo-2-nitropyridine can react with tetrabutylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine . Another method involves the use of complex aluminum fluoride and copper fluoride at high temperatures (450–500°C) to fluorinate pyridine .
Industrial Production Methods
Industrial production methods for fluorinated pyridines often involve large-scale fluorination reactions using efficient fluorinating agents and catalysts. The choice of method depends on the desired yield, purity, and cost-effectiveness of the process .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-methyl-6-vinylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) can be used under mild conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki–Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling reactions can yield various biaryl compounds .
Scientific Research Applications
3-Fluoro-2-methyl-6-vinylpyridine has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of pharmaceutical compounds due to its unique properties.
Agrochemistry: The compound is used in the development of agrochemicals with improved physical, biological, and environmental properties.
Materials Science: It is employed in the creation of advanced materials with specific properties, such as liquid crystals and dyes.
Mechanism of Action
The mechanism of action of 3-Fluoro-2-methyl-6-vinylpyridine involves its interaction with molecular targets and pathways. The presence of the fluorine atom enhances its biological activity by influencing its physicochemical properties, such as bond strength, lipophilicity, and bioavailability . The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoropyridine
- 3-Fluoropyridine
- 4-Fluoropyridine
- 2,6-Difluoropyridine
- Perfluoroalkylpyridines
Uniqueness
3-Fluoro-2-methyl-6-vinylpyridine is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. The presence of both a fluorine atom and a vinyl group in the pyridine ring makes it a valuable building block for various applications in medicinal chemistry, agrochemistry, and materials science .
Properties
Molecular Formula |
C8H8FN |
---|---|
Molecular Weight |
137.15 g/mol |
IUPAC Name |
6-ethenyl-3-fluoro-2-methylpyridine |
InChI |
InChI=1S/C8H8FN/c1-3-7-4-5-8(9)6(2)10-7/h3-5H,1H2,2H3 |
InChI Key |
MIGDTMPPWKUKEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)C=C)F |
Origin of Product |
United States |
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